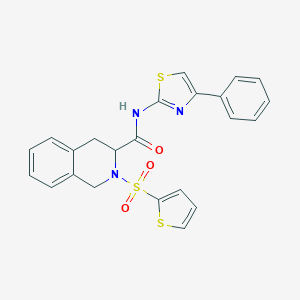
N~3~-(4-PHENYL-1,3-THIAZOL-2-YL)-2-(2-THIENYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(4-PHENYL-1,3-THIAZOL-2-YL)-2-(2-THIENYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is a complex organic compound that features a unique combination of thiazole, thiophene, and isoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-PHENYL-1,3-THIAZOL-2-YL)-2-(2-THIENYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Synthesis of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Sulfonylation of Thiophene: The thiophene ring is sulfonylated using a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole, thiophene, and isoquinoline moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, N3-(4-PHENYL-1,3-THIAZOL-2-YL)-2-(2-THIENYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique combination of functional groups allows for versatile applications in material science.
作用機序
The mechanism of action of N3-(4-PHENYL-1,3-THIAZOL-2-YL)-2-(2-THIENYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to hydrophobic pockets, while the sulfonyl and amide groups might form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide: Lacks the sulfonyl group, which may affect its reactivity and bioactivity.
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxamide group, potentially altering its binding properties and solubility.
Uniqueness
N~3~-(4-PHENYL-1,3-THIAZOL-2-YL)-2-(2-THIENYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is unique due to its combination of thiazole, thiophene, and isoquinoline moieties, along with the presence of both sulfonyl and carboxamide functional groups
特性
分子式 |
C23H19N3O3S3 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
N-(4-phenyl-1,3-thiazol-2-yl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H19N3O3S3/c27-22(25-23-24-19(15-31-23)16-7-2-1-3-8-16)20-13-17-9-4-5-10-18(17)14-26(20)32(28,29)21-11-6-12-30-21/h1-12,15,20H,13-14H2,(H,24,25,27) |
InChIキー |
GVKCSNQBYFVQQB-UHFFFAOYSA-N |
SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |
正規SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















